2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0762731
InChI:
InChI=1S/C17H12N2O5/c1-23-14-7-5-11(6-8-14)9-15-17(20)24-16(18-15)12-3-2-4-13(10-12)19(21)22/h2-10H,1H3/b15-9+
SMILES:
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula:
C17H12N2O5
Molecular Weight:
324.29 g/mol
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
CAS No.:
Cat. No.: VC0762731
Molecular Formula: C17H12N2O5
Molecular Weight: 324.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12N2O5 |
|---|---|
| Molecular Weight | 324.29 g/mol |
| IUPAC Name | (4E)-4-[(4-methoxyphenyl)methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C17H12N2O5/c1-23-14-7-5-11(6-8-14)9-15-17(20)24-16(18-15)12-3-2-4-13(10-12)19(21)22/h2-10H,1H3/b15-9+ |
| Standard InChI Key | DXIJPQUYRDSLOL-OQLLNIDSSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
| SMILES | COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator